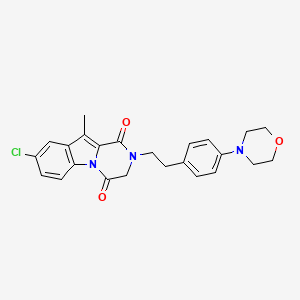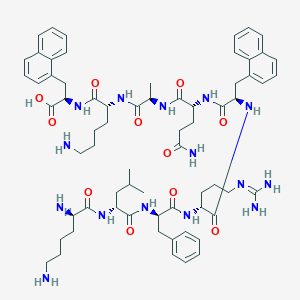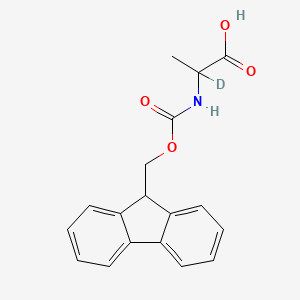
DL-Alanine-2-D1-N-fmoc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-Alanine-2-N-fmoc-d1 is a deuterium-labeled derivative of DL-Alanine, where the hydrogen atom at the second position is replaced with deuterium. The compound is modified with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group. This modification makes DL-Alanine-2-N-fmoc-d1 a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-Alanine-2-N-fmoc-d1 typically involves the incorporation of deuterium into DL-Alanine followed by the attachment of the Fmoc group. The process begins with the deuteration of DL-Alanine, which can be achieved through various methods such as catalytic exchange or chemical reduction. Once the deuterium is incorporated, the Fmoc group is introduced using Fmoc chloride in the presence of a base like sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of DL-Alanine-2-N-fmoc-d1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The final product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired quality .
化学反应分析
Types of Reactions
DL-Alanine-2-N-fmoc-d1 undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine or a similar base.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Fmoc group.
Coupling Reactions: It is often used in peptide synthesis, where it undergoes coupling reactions with other amino acids to form peptide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine or 4-methylpiperidine in dimethylformamide.
Coupling Reactions: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) or similar additives.
Major Products Formed
The major products formed from these reactions include peptides and peptide derivatives, which are used in various biological and chemical studies .
科学研究应用
DL-Alanine-2-N-fmoc-d1 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in peptide synthesis, allowing for the creation of complex peptides and proteins.
Biology: The compound is used in studies involving protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is employed in the design and synthesis of pharmaceuticals, particularly those involving peptide therapeutics.
作用机制
The mechanism of action of DL-Alanine-2-N-fmoc-d1 primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Once the desired peptide sequence is synthesized, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions. This protection-deprotection strategy is crucial for the efficient synthesis of peptides .
相似化合物的比较
Similar Compounds
Fmoc-DL-Alanine: Similar to DL-Alanine-2-N-fmoc-d1 but without the deuterium label.
Fmoc-L-Alanine: The L-isomer of alanine with an Fmoc group.
Fmoc-D-Alanine: The D-isomer of alanine with an Fmoc group.
Uniqueness
DL-Alanine-2-N-fmoc-d1 is unique due to the presence of the deuterium label, which makes it particularly useful in studies involving isotopic labeling. This allows for the tracking of metabolic pathways and the study of pharmacokinetics and pharmacodynamics in drug development .
属性
分子式 |
C18H17NO4 |
|---|---|
分子量 |
312.3 g/mol |
IUPAC 名称 |
2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/i11D |
InChI 键 |
QWXZOFZKSQXPDC-WORMITQPSA-N |
手性 SMILES |
[2H]C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


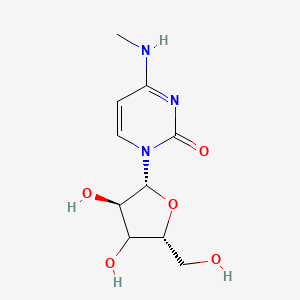
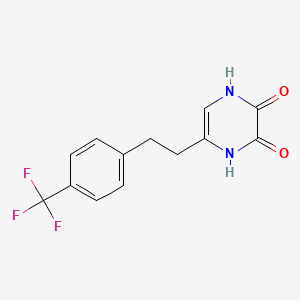
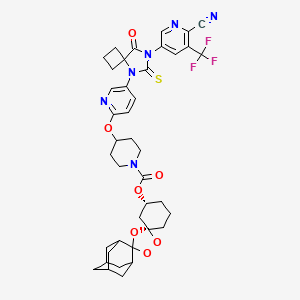
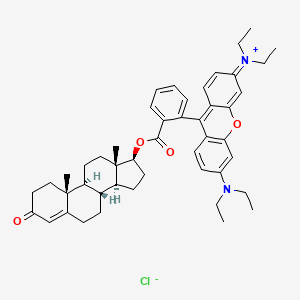
![N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141233.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B15141255.png)
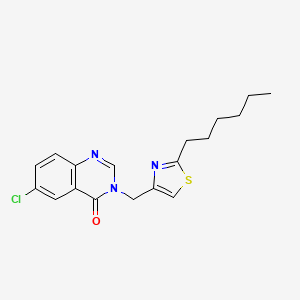
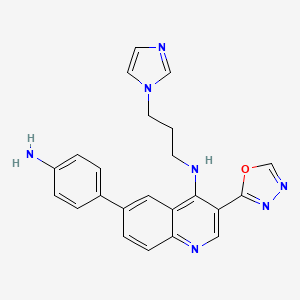
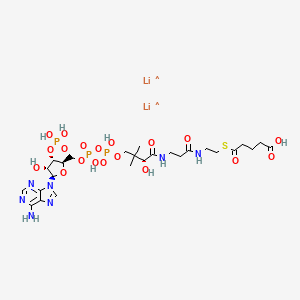
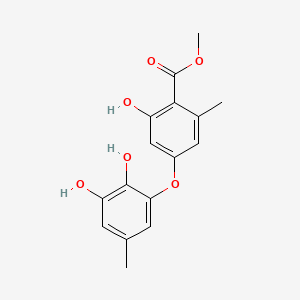
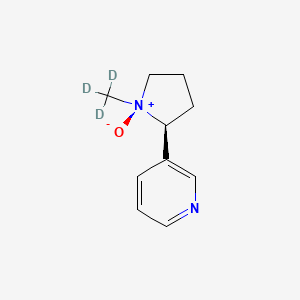
![3,4-dimethoxy-N-[5-[4-(prop-2-enoylamino)piperidin-1-yl]sulfonylnaphthalen-1-yl]benzamide](/img/structure/B15141305.png)
